
(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol
Overview
Description
(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is a compound with the molecular formula C24H22N2O and a molecular weight of 354.45 g/mol . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CHOH) undergoes oxidation under controlled conditions. Common oxidizing agents convert the alcohol to a ketone or carboxylic acid:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO | Acidic (HSO) | (5-Methyl-1-trityl-1H-imidazol-4-yl)ketone | ~60% | |
CrO | Anhydrous DCM | (5-Methyl-1-trityl-1H-imidazol-4-yl)aldehyde | 45–50% |
Mechanistic Insight : Oxidation with KMnO proceeds via radical intermediates, while CrO follows an electrophilic pathway. The trityl group remains intact due to its stability under acidic conditions.
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group, though this is less common:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
LiAlH | THF, reflux | (5-Methyl-1-trityl-1H-imidazol-4-yl)methane | <20% | |
NaBH | MeOH, RT | Partial reduction to diol derivatives | 30% |
Limitations : Steric hindrance from the trityl group reduces efficiency. Selectivity issues arise due to competing imidazole ring reactions.
Trityl Group Deprotection
The trityl (triphenylmethyl) group is cleaved under acidic conditions, exposing the imidazole NH for further functionalization:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
HCl (conc.) | MeOH, 60°C | 5-Methyl-1H-imidazol-4-yl-methanol | 85–90% | |
TFA | DCM, RT | Deprotected imidazole intermediate | 95% |
Applications : Deprotection enables downstream modifications, such as coupling reactions in drug synthesis .
Electrophilic Substitution on the Imidazole Ring
The imidazole ring undergoes halogenation or nitration at the C-2 position, directed by the electron-donating methyl group:
Reaction | Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Bromination | Br, FeCl | 2-Bromo-5-methyl-1-trityl-1H-imidazol-4-yl-methanol | 55% | |
Nitration | HNO, HSO | 2-Nitro derivative | 40% |
Regioselectivity : The methyl group at C-5 and hydroxymethyl at C-4 direct electrophiles to C-2 .
Nucleophilic Reactions
The hydroxymethyl group participates in esterification or etherification:
Reaction | Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acetylation | AcO, pyridine | (5-Methyl-1-trityl-1H-imidazol-4-yl)methyl acetate | 75% | |
Ether formation | R-X, NaH, DMF | Alkyl ether derivatives | 50–60% |
Utility : Ether derivatives enhance lipophilicity for biological studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the imidazole ring:
Reaction | Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh), Ar-B(OH) | Aryl-substituted derivatives | 65% | |
Buchwald-Hartwig | Pddba, Xantphos | N-alkylated products | 70% |
Key Insight : The trityl group’s bulkiness necessitates optimized ligand systems .
Scientific Research Applications
Chemistry
Building Block for Complex Molecules:
(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:
- Oxidation to form carbonyl compounds.
- Reduction of the imidazole ring.
- Substitution of the trityl group with other functional groups.
These reactions are crucial for developing new materials and pharmaceuticals.
Biology
Biochemical Studies:
The imidazole derivatives, including this compound, are known to interact with biological targets such as enzymes and receptors. This interaction can influence various biochemical pathways, making it useful in drug discovery and development. The compound's ability to coordinate with metal ions also suggests potential applications in metalloprotein studies.
Case Study:
In a study examining the effects of imidazole derivatives on enzyme activity, this compound demonstrated significant modulation of enzyme kinetics, indicating its potential as a lead compound for therapeutic agents targeting specific metabolic pathways .
Industry
Material Development:
The compound is utilized in the development of specialized materials, including:
- Catalysts: Its unique structure allows for enhanced catalytic properties.
- Dyes: The stability provided by the trityl group makes it suitable for use in dye formulations.
Comparison with Similar Compounds:
Compound Name | Structure Type | Applications |
---|---|---|
(5-Methyl-1H-imidazol-4-yl)methanol | Simpler imidazole derivative | Limited biological interaction |
4-Methylimidazole | Simpler imidazole derivative | Used primarily in industrial applications |
This compound | Advanced imidazole derivative | Broad biochemical applications |
The presence of the trityl group significantly enhances the compound's reactivity and biological interactions compared to simpler derivatives .
Mechanism of Action
The mechanism of action of (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The trityl group may also play a role in modulating the compound’s activity by affecting its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1H-imidazol-4-yl)methanol: Lacks the trityl group, which may affect its solubility and biological activity.
4-Methylimidazole: A simpler imidazole derivative with different chemical properties.
Uniqueness
(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is unique due to the presence of the trityl group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry .
Biological Activity
(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 354.45 g/mol. The compound features a trityl group that enhances its chemical reactivity and influences its biological interactions. The imidazole ring is known for its ability to coordinate with metal ions, which can affect various biochemical pathways .
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its interaction with biological targets such as enzymes and receptors. The hydroxyl group in the compound can participate in hydrogen bonding, while the imidazole ring may facilitate coordination with metal ions, enhancing its pharmacological profile.
Key Mechanisms:
- Coordination with Metal Ions: The imidazole nitrogen atoms can bind to metal ions, influencing enzyme activity and signaling pathways.
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, potentially modulating their activity .
Biological Activities
Research indicates that imidazole derivatives, including this compound, exhibit various biological activities:
Anticancer Activity
Studies have shown that compounds containing imidazole rings can possess antiproliferative properties. For instance, related imidazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds often induce G2/M phase cell cycle arrest and apoptosis in cancer cells .
Compound | Cell Line | IC (nM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | TBD | Induces apoptosis |
1-(Diarylmethyl)-1H-triazoles | MCF-7 | 52 | Tubulin disruption |
4-Methylimidazole | MDA-MB-231 | 74 | Microtubule destabilization |
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. The presence of the trityl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various imidazole derivatives, including this compound. For example, a study highlighted the compound's potential as an antiproliferative agent against specific cancer cell lines, emphasizing its role in disrupting microtubule dynamics .
Stability Studies
Stability assessments conducted at varying pH levels indicated that this compound maintains significant stability under physiological conditions. This stability is crucial for ensuring bioavailability and therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Condensation of 5-methylimidazole-4-methanol with trityl chloride in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) .
- Route 2 : Tritylation via nucleophilic substitution using trityl bromide in DMF at 60°C for 12 hours, followed by purification via column chromatography (silica gel, gradient elution). Yield optimization requires strict moisture exclusion .
- Key Parameters : Temperature (60–80°C), solvent polarity (DMF > DCM), and stoichiometric excess of trityl reagent (1.2–1.5 eq.) to minimize byproducts.
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA, λ = 254 nm) to assess >98% purity. Residual solvents quantified via GC-MS .
- Structural Confirmation :
- NMR : H NMR (DMSO-d6) detects trityl protons (δ 7.2–7.4 ppm, multiplet) and imidazole protons (δ 6.8 ppm, singlet). C NMR confirms trityl carbons (δ 145–148 ppm, quaternary) .
- Mass Spectrometry : ESI-MS ([M+H] expected m/z = 423.2) .
- Crystallography : Single-crystal X-ray diffraction (if crystallized) using SHELXTL for refinement .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are employed to study the electronic properties of this compound?
- Methodological Answer :
- DFT Studies : Use Gaussian09/B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare with phenyl-substituted analogs to evaluate electron-withdrawing/donating effects of the trityl group .
- Data Interpretation : Trityl’s bulky structure increases steric hindrance, reducing reactivity at the imidazole N3 position. Frontier orbitals show localized electron density on the imidazole ring, critical for predicting nucleophilic attack sites .
Q. How does the trityl group influence the stability and reactivity of this compound compared to its phenyl-substituted analogs?
- Methodological Answer :
- Stability : The trityl group enhances steric protection, reducing oxidation of the imidazole ring. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation vs. 15% for phenyl analogs .
- Reactivity : Trityl’s electron-donating effect increases basicity of the imidazole N1 atom (pKa ~6.8 vs. ~5.9 for phenyl). Reactivity in Suzuki-Miyaura coupling is suppressed due to steric bulk, requiring Pd(OAc)/SPhos at elevated temperatures .
Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?
- Methodological Answer :
- Crystallization Challenges : Low solubility in polar solvents and tendency to form amorphous solids. Optimize via vapor diffusion (ethanol/water, 1:1) at 4°C .
- SHELX Applications :
- SHELXD : Resolve phase problems using dual-space algorithms for small-molecule structures.
- SHELXL : Refine anisotropic displacement parameters and validate H-bonding networks (e.g., O–H···N interactions between methanol and imidazole) .
- Case Study : A 90 K dataset (R-factor = 0.032) confirmed trityl-imidazole dihedral angles (85–88°), indicating minimal π-conjugation .
Properties
IUPAC Name |
(5-methyl-1-tritylimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-19-23(17-27)25-18-26(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18,27H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSNQZVXFMLQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468352 | |
Record name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106147-84-6 | |
Record name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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